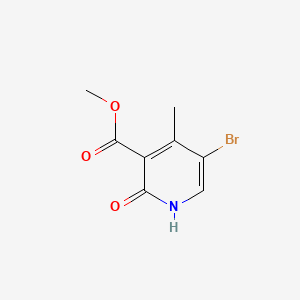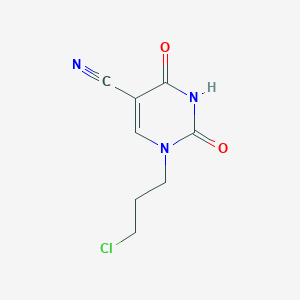
1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropropyl group attached to a tetrahydropyrimidine ring, along with dioxo and carbonitrile functional groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.
準備方法
The synthesis of 1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloropropylamine with cyanoacetic acid derivatives, followed by cyclization, can yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require the presence of catalysts or acidic/basic conditions to facilitate the cyclization process .
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, such as temperature, pressure, and reaction time, is optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxo derivatives or reduction reactions to yield reduced forms of the tetrahydropyrimidine ring.
Cyclization and Condensation: The presence of the carbonitrile group allows for cyclization and condensation reactions with various electrophiles, leading to the formation of fused heterocyclic systems.
科学的研究の応用
1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound’s potential therapeutic applications are explored in the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Industry: In industrial applications, the compound is used in the development of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as a competitive inhibitor by occupying the active site of an enzyme, preventing substrate binding and subsequent catalytic activity . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its binding affinity and specificity .
類似化合物との比較
When compared to similar compounds, 1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exhibits unique properties due to its specific functional groups and structural configuration. Similar compounds include:
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound shares the chloropropyl group but differs in its core structure, leading to distinct reactivity and applications.
3-(Triethoxysilyl)propyl-terminated polystyrene: Although structurally different, this compound also features a chloropropyl group and is used in material science applications.
Tris(3-chloropropyl) phosphate: This compound contains multiple chloropropyl groups and is used as a flame retardant in various industrial applications.
The unique combination of functional groups in this compound imparts specific chemical properties that distinguish it from these similar compounds, making it a valuable entity in scientific research and industrial applications.
特性
分子式 |
C8H8ClN3O2 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC名 |
1-(3-chloropropyl)-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H8ClN3O2/c9-2-1-3-12-5-6(4-10)7(13)11-8(12)14/h5H,1-3H2,(H,11,13,14) |
InChIキー |
ZYAHENHHHBBIHQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=O)N1CCCCl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14885953.png)
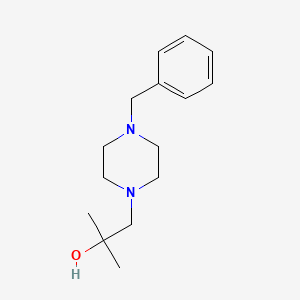
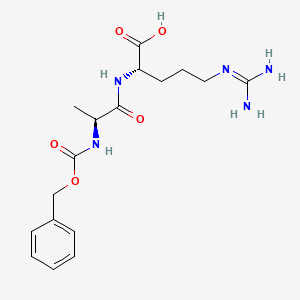
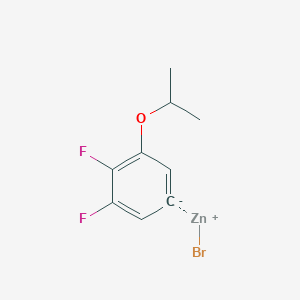
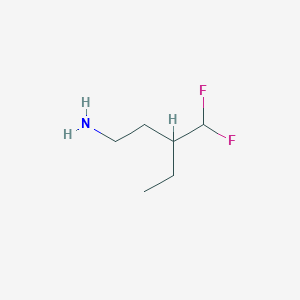
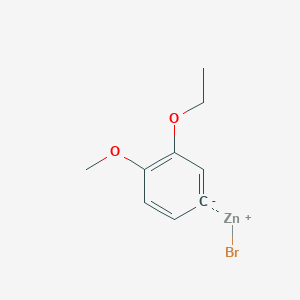
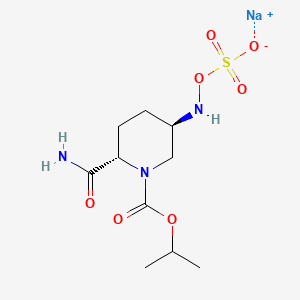
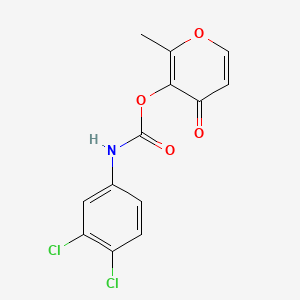
![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B14885997.png)
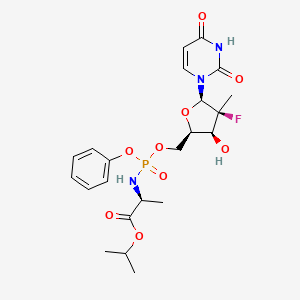
![(2E)-4-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14886013.png)
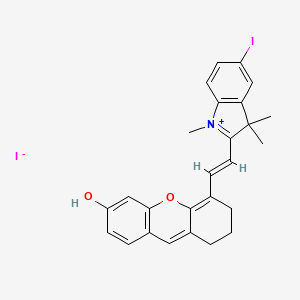
![4-(2-butoxy-3-methoxyphenyl)-1-(6-hydroxypyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14886028.png)
